molecular formula C4H5N3O2S B189694 4-Methyl-5-nitro-2-thiazoleamine CAS No. 56682-07-6

4-Methyl-5-nitro-2-thiazoleamine

Cat. No. B189694
CAS RN: 56682-07-6
M. Wt: 159.17 g/mol
InChI Key: NDWBXTNRCBNGAK-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-2-thiazoleamine (4MNT) is a versatile chemical compound that has been widely used in scientific research. It is a derivative of thiazoleamine, a heterocyclic aromatic compound, and is a nitro-containing compound. 4MNT has a variety of applications in the fields of chemistry, biology, and medicine. It is used as an intermediate in the synthesis of pharmaceuticals and other chemical compounds, and as an analytical tool for determining the structure of proteins. 4MNT also has potential applications in the field of biotechnology, as it has been shown to interact with certain proteins and enzymes.

Scientific Research Applications

  • Photophysical Properties and Synthesis Methods : 5-N-Arylamino-4-methylthiazoles, synthesized from 4-methylthiazole, exhibit significant photophysical properties. They show absorption maxima at 338–432 nm and luminescence at 455–726 nm. The introduction of nitro groups, like 4-methyl-5-nitro-2-thiazoleamine, induces bathochromic shifts in fluorescence, indicating potential applications in material science and photophysics (Murai et al., 2017).

  • Chemical Reactions and Structural Studies : Nitration and bromination studies of thiazole derivatives, including 4-methyl-5-nitro-2-thiazoleamine, have been conducted. The structural properties of these compounds were investigated using UV, IR, and PMR spectroscopy, offering insights into their potential use in chemical synthesis and analysis (Saldabol et al., 1977).

  • Antiprotozoal Activity : Derivatives of 4-methyl-5-nitro-2-thiazoleamine have shown activity against Trypanosoma cruzi infections in mice. This suggests potential applications in the development of antiprotozoal drugs (Neville & Verge, 1977).

  • Metal Complex Synthesis : Metal complexes have been synthesized using thiazole azo dyes derived from 4-methyl-5-nitro-2-thiazoleamine. These complexes have potential applications in material science and coordination chemistry (Al-Khateeb et al., 2019).

  • Molecular Conformation Studies : The conformation of N-Phenylmethylene-2-thiazoleamine species, a category that includes 4-methyl-5-nitro-2-thiazoleamine, has been studied to understand the forces driving molecular twisting. This is significant in the field of molecular chemistry and design (Zhong & Xiang, 2001).

  • Antimicrobial Activity : Thiazole derivatives, including those related to 4-methyl-5-nitro-2-thiazoleamine, have shown antimicrobial activity, particularly against Gram-positive bacteria. This indicates potential applications in the development of new antimicrobial agents (Paruch et al., 2021).

properties

IUPAC Name

4-methyl-5-nitro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-2-3(7(8)9)10-4(5)6-2/h1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWBXTNRCBNGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396173
Record name 4-Methyl-5-nitro-2-thiazoleamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-nitro-2-thiazoleamine

CAS RN

56682-07-6
Record name 4-Methyl-5-nitro-2-thiazoleamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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